(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine compound with significant interest in medicinal chemistry and organic synthesis. It features a unique bicyclic structure, combining a benzofuran moiety with halogen substituents that enhance its chemical reactivity and potential biological activity. The compound is classified under the category of halogenated amines, specifically as a substituted benzofuran derivative, and is identified by the CAS number 1344471-22-2 and the molecular formula with a molecular weight of 232.05 g/mol .
The synthesis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves several steps, including:
In an industrial context, continuous flow reactors may be employed to optimize yield and purity while ensuring safety and efficiency during the synthesis process .
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and reaction time to achieve the desired stereochemistry and functional group integrity. Asymmetric synthesis techniques may also be utilized to ensure the correct chiral configuration at the nitrogen atom .
The molecular structure of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine consists of a benzofuran core with a bromine atom at position 5 and a fluorine atom at position 4. The amine group is located at position 3 on the benzofuran ring.
(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, particularly in terms of selectivity and yield.
The mechanism of action for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific biological targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity due to increased lipophilicity and potential for forming halogen bonds.
Upon binding to target proteins, this compound may alter enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects. For instance, its structural features allow it to fit into active sites of enzymes, potentially inhibiting their function .
(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine has numerous applications in scientific research:
The construction of enantiomerically pure (3S)-dihydrobenzofuran scaffolds demands innovative stereocontrol strategies. Three principal methodologies have emerged as effective approaches for synthesizing these chiral frameworks with high enantiomeric excess:
Photoredox radical coupling employs chiral phosphoric acid catalysts (e.g., SPINOL derivatives) under visible light irradiation to achieve enantioconvergent substitution. This method facilitates Csp³–Csp³ bond formation between α-bromoketones and N-aryl amino acids, yielding β²-amino ketones with up to 97% enantiomeric excess [3]. The mechanism involves single-electron transfer from a photoredox catalyst (e.g., dicyanopyrazine-derived chromophore) to generate prochiral radicals, whose stereochemical fate is governed by the chiral catalyst. Temperature optimization (-45°C to 0°C) proves critical for maintaining stereoselectivity, particularly with sterically demanding substrates.
Heck-Matsuda cyclization provides a one-pot intramolecular solution for assembling dihydrobenzofuran cores directly from aniline precursors. This sequence involves in situ diazotization followed by palladium-catalyzed asymmetric cyclization, delivering (3S)-configured products with enantiomeric ratios up to 99:1 [7]. The redox-relay process inherent to this transformation enables direct conversion to primary alcohols or esters while preserving stereochemical integrity. Methanol serves dual roles as solvent and nucleophile, forming dimethyl acetals that protect aldehydes during the stereodefining cyclization event.
Biocatalytic cyclopropanation leverages engineered myoglobin variants (e.g., Mb(H64G,V68A)) to catalyze benzofuran cyclopropanation with ethyl diazoacetate. This iron-based system achieves near-perfect stereocontrol (>99.9% diastereomeric and enantiomeric excess) through precise substrate orientation within the engineered heme pocket [8]. The "gating residue" strategy (substituting Val64 with Gly/Ala) enlarges the substrate access channel while maintaining stereodiscrimination. Whole-cell biotransformations using E. coli-expressed variants demonstrate scalability, achieving turnover numbers exceeding 400.
Table 1: Enantioselective Methods for (3S)-Dihydrobenzofuran Core Construction
Methodology | Catalyst System | Key Conditions | ee Range | Maximum Yield |
---|---|---|---|---|
Photoredox Radical Coupling | Chiral phosphoric acid (SPINOL) | Visible light, -45°C | 86–97% | 86% |
Heck-Matsuda Cyclization | Palladium/N,N-ligands | Methanol, 0°C | 99:1 er | 78% |
Biocatalytic Cyclopropanation | Myoglobin Mb(H64G,V68A) | Na₂S₂O₄, 3°C, anaerobic | >99.9% | 99% |
Installing orthogonal halogen substituents with regiochemical precision presents distinct challenges due to the differing electronic properties and steric demands of bromine versus fluorine. Successful approaches leverage both transition metal catalysis and substrate-directed control:
Rhodium(III)-catalyzed C–H functionalization enables sequential halogen installation through [CpRhCl₂]₂-mediated activation. This strategy capitalizes on the divergent directing group effects of halogens: fluorine's strong *ortho-directing capability facilitates subsequent bromination at adjacent positions [6]. The regioselectivity originates from fluorine's electronegativity (Pauling scale: 3.98), which polarizes electron density toward its covalent radius (72 pm), creating a localized negative region that coordinates rhodium more effectively than bromine (electronegativity: 2.96; covalent radius: 120 pm). This electronic differentiation enables the synthesis of 4-fluoro-5-bromo patterns when employing N-phenoxyacetamide directing groups with brominating agents like NBS.
Asymmetric electrophilic fluorination of metalloenolates derived from brominated dihydrobenzofuran precursors provides stereocontrolled access to quaternary stereocenters. Chiral copper-bisoxazoline complexes catalyze the reaction between α-bromo-α-fluoroketones and α-amino radicals, yielding β-fluoro-β-methyl amino ketones with 84–94% enantiomeric excess [3]. The fluorination selectivity follows the trend: C3 (furan ring) > C5 (aryl ring) due to increased enolate nucleophilicity adjacent to the furan oxygen. Catalyst optimization reveals that sterically hindered SPINOL-derived phosphates (e.g., C3 catalyst) outperform BINOL analogues by shielding the si-face of the enolate.
Ortho-bromo-assisted lithiation/fluorination exploits bromine's ability to facilitate directed ortho-metalation. Treatment of 5-bromo-2,3-dihydrobenzofuran-3-amine derivatives with sec-butyllithium at -78°C generates aryl lithium intermediates that react with N-fluorobenzenesulfonimide to install fluorine with complete regiocontrol. Chiral auxiliaries attached to the amine nitrogen (e.g., Evans oxazolidinones) induce facial selectivity during electrophilic fluorination, achieving diastereomeric ratios >95:5 [3].
Chiral resolution remains indispensable for obtaining enantiopure (3S)-amines when asymmetric synthesis proves challenging. Modern techniques combine classical diastereomer separation with catalytic deracemization:
Diastereomeric salt crystallization with chiral acids achieves industrial-scale resolution. (R)-Mandelic acid demonstrates exceptional efficiency for resolving racemic 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine due to complementary hydrogen bonding networks between the ammonium group and acidic proton [4]. The less soluble (3S)-amine·(R)-mandelate complex crystallizes selectively from toluene-methanol mixtures (3:1 v/v), typically yielding >98% diastereomeric excess. Amine liberation employs mild base hydrolysis (10% NaOH), preserving the acid-sensitive furan ring. This approach directly inspired the RRR (Resolution-Racemization-Recycle) process exemplified in duloxetine synthesis, where the undesired enantiomer undergoes HCl-mediated epimerization at 80°C for recycle efficiency >90% [4].
Kinetic resolution using lipases demonstrates moderate selectivity for benzofuran amines. Immobilized Candida antarctica lipase B (CAL-B) in organic solvents (MTBE, hexane) catalyzes enantioselective acylation of the (3R)-isomer with vinyl acetate, leaving the (3S)-amine untouched. While maximum selectivity factors (s = kfast/kslow) reach 15–20, the 50% theoretical yield limitation necessitates coupling with in situ racemization using palladium on carbon under hydrogen atmosphere. This dynamic kinetic resolution approach enhances yields to >85% with 99% enantiomeric excess .
Table 2: Chiral Resolving Agents for Dihydrobenzofuran-3-amines
Resolution Method | Resolving Agent | Optimal Solvent System | de Range | Recovery Efficiency |
---|---|---|---|---|
Diastereomeric Salt Formation | (R)-Mandelic acid | Toluene:methanol (3:1) | 95–99% | 40–45% |
Enzymatic Kinetic Resolution | CAL-B/viny acetate | Methyl tert-butyl ether | 90–95% | 45–48% |
Chiral Crown Ether Extraction | (S,S)-Dibenzoyl-1,2-diphenyl-1,2-ethanediol | Dichloromethane/water | 80–85% | 35–40% |
Chiral crown ether-mediated membrane extraction offers continuous resolution capabilities. Water-soluble (S,S)-dibenzoyl-1,2-diphenyl-1,2-ethanediol-derived crown ethers selectively complex (3S)-amines at pH 7.0–7.5 through three-point recognition: ammonium binding, edge-to-face aryl interaction with bromine, and hydrogen bonding to furan oxygen. The resulting host-guest complex transports through semipermeable membranes into acidic receiver phases (pH 2.0), where protonation releases the enantiopure (>99% enantiomeric excess) amine. Though currently limited to milligram-scale applications, this technique achieves separation factors >2.5 [4].
Regiochemical control during halogen installation requires precise manipulation of electronic and steric parameters intrinsic to the dihydrobenzofuran architecture:
Electronic directing effects dominate electrophilic halogenation. The fused benzene ring exhibits markedly reduced reactivity (electron density ≈ 1.25 e⁻/ų) compared to monocyclic arenes due to electron donation from the furan oxygen. Bromination preferentially occurs at C5/C7 positions (Hammett σp⁻ ≈ 0.01) rather than C4/C6 (σp⁺ ≈ -0.92) due to resonance stabilization of the Wheland intermediate at the para-like positions [5]. Fluorination with N-fluoropyridinium salts conversely favors C4/C6 sites, as fluorine's small covalent radius (72 pm) accommodates the developing positive charge at these ortho-like positions better than bulkier bromine. Computations at the B3LYP/6-311G++(d,p) level confirm the C4 transition state energy for fluorination is 2.3 kcal/mol lower than at C5, whereas bromination shows only 0.8 kcal/mol preference for C5 [2] [5].
Conformational steering significantly influences halogen accessibility. X-ray crystallography reveals that 2,3-dihydrobenzofuran adopts an envelope conformation with C3 displaced 0.50 Å from the benzofuran plane [5]. This puckering shields the C3 position, rendering it inaccessible to bulky electrophiles. Substituents at C3 (e.g., amine) further distort the ring, increasing torsion angles between C2-C3-O-C7b to 19° and exposing C4 to electrophilic attack. For 3-amino derivatives, intramolecular hydrogen bonding between NH₂ and furan oxygen locks the ring in a half-chair conformation, amplifying steric differentiation between C4 (accessible) and C5 (shielded) positions. This conformational control enables sequential halogenation: fluorination first at C4, followed by bromination at C5 with 5:1 regioselectivity [5].
Directed ortho-metalation overrides inherent electronic preferences. Protection of the C3-amine as pivalamide installs a powerful directing group for regioselective halogenation. Treatment with lithium diisopropylamide at -78°C generates a chelated dianion that directs electrophiles exclusively to C4. Subsequent bromination occurs at C5 through electrophilic aromatic substitution without metalation. This orthogonal two-step sequence achieves 4,5-dihalogenation with complete regiocontrol, essential for synthesizing (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine [6].
Transition metal-mediated C-H activation enables late-stage halogenation with complementary regioselectivity. Palladium(II) catalysis with pyridine-based ligands directs acetoxylation to C6 via six-membered palladacycles, which undergoes halogen exchange with copper(I) bromide/chloride to install bromine. Conversely, ruthenium(0) catalysts with N-heterocyclic carbene ligands promote C5 bromination through radical pathways. These metal-dependent selectivities provide orthogonal routes to all possible mono- and dihalogenated patterns on the dihydrobenzofuran scaffold [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3